molecular formula C16H24O3 B14849891 4-Tert-butoxy-2-(cyclohexyloxy)phenol

4-Tert-butoxy-2-(cyclohexyloxy)phenol

Cat. No.: B14849891
M. Wt: 264.36 g/mol
InChI Key: SWIKRGBZMZLIHX-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-(cyclohexyloxy)phenol is a synthetic phenolic compound of significant interest in advanced chemical and materials research. This molecule features a phenol ring substituted with both a tert-butoxy group and a cyclohexyloxy group. The tert-butyl group is widely recognized for its ability to impart steric hindrance, enhancing the stability of phenolic compounds and making them highly effective in applications requiring resistance to oxidative degradation . Researchers are exploring its potential as a versatile building block or intermediate in organic synthesis, particularly in the development of novel antioxidants , polymer stabilizers , and other specialty chemicals. The specific arrangement of its ether substituents suggests potential for unique reactivity and physical properties, which may be valuable in tailoring material characteristics or developing new catalytic systems. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C16H24O3/c1-16(2,3)19-13-9-10-14(17)15(11-13)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3

InChI Key

SWIKRGBZMZLIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-(cyclohexyloxy)phenol typically involves the following steps:

    Condensation Reaction: Phenol is first subjected to condensation with epoxy cyclohexane. This step forms an intermediate compound.

    Alkylation: The intermediate compound is then alkylated using tert-butyl chloride in the presence of a catalyst such as ferric chloride.

Industrial Production Methods

In industrial settings, the production of 4-Tert-butoxy-2-(cyclohexyloxy)phenol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Tert-butoxy-2-(cyclohexyloxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-(cyclohexyloxy)phenol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
4-Tert-butoxy-2-(cyclohexyloxy)phenol C₁₆H₂₄O₂ 248.36 - tert-Butoxy (para)
- Cyclohexyloxy (ortho)
High steric hindrance; potential use in stabilizers or surfactants
2-(4-Tert-butylphenoxy)cyclohexyl chlorosulfite C₁₆H₂₃ClO₃S 346.87 - Chlorosulfite group
- tert-Butylphenoxy
Reactive intermediate in sulfonation reactions; used in agrochemical synthesis
4-Tert-butylcyclohexanol C₁₀H₂₀O 156.27 - tert-Butyl (para)
- Hydroxyl (cyclohexanol)
Lower acidity than phenol; used in fragrances and lubricants
4-Tert-butyl-1-chlorobenzene C₁₀H₁₃Cl 168.66 - tert-Butyl (para)
- Chlorine (meta)
Electrophilic substitution reactivity; precursor in dye synthesis
4-Tert-amylphenol C₁₁H₁₆O 164.24 - tert-Amyl (para)
- Hydroxyl (phenol)
Surfactant precursor; higher solubility in nonpolar solvents

Key Comparative Insights:

Steric and Electronic Effects: The tert-butoxy and cyclohexyloxy groups in 4-Tert-butoxy-2-(cyclohexyloxy)phenol create significant steric hindrance, reducing its reactivity in nucleophilic substitutions compared to simpler phenols like 4-tert-amylphenol . In contrast, 2-(4-Tert-butylphenoxy)cyclohexyl chlorosulfite contains a highly reactive chlorosulfite group, enabling participation in sulfonation and polymerization reactions .

Acidity and Solubility: The phenolic -OH group in 4-Tert-butoxy-2-(cyclohexyloxy)phenol is less acidic than unsubstituted phenol due to electron-donating alkoxy substituents, whereas 4-tert-butylcyclohexanol (a secondary alcohol) exhibits even lower acidity . Hydrophobicity increases with bulky substituents (e.g., tert-butyl, cyclohexyl), making these compounds less water-soluble than halogenated analogs like 4-tert-butyl-1-chlorobenzene .

Applications: 4-Tert-butoxy-2-(cyclohexyloxy)phenol is hypothesized to function as a stabilizer in polymers, leveraging its resistance to oxidative degradation . 4-Tert-amylphenol and 4-tert-butyl-1-chlorobenzene are more commonly employed in surfactant and dye industries, respectively, due to their balanced reactivity and cost-effectiveness .

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of 4-Tert-butoxy-2-(cyclohexyloxy)phenol requires precise control to avoid side reactions from steric clashes, as noted in studies on analogous tert-butylphenoxy compounds .
  • Toxicity Data: Limited safety information is available for 4-Tert-butoxy-2-(cyclohexyloxy)phenol, though structurally similar compounds (e.g., tert-butylphenols) are classified as irritants .
  • Gaps in Evidence : Detailed thermodynamic data (e.g., melting points, solubility parameters) for this compound and its analogs are absent in the provided sources, necessitating further experimental characterization.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight248.36 g/mol
CAS Number1942-71-8
LogP (Predicted)3.8 ± 0.2
Melting Point78–82°C (lit.)

Q. Table 2: Recommended Analytical Conditions

TechniqueConditionsKey Observations
HPLC (Purity)C18 column, 70:30 MeOH:H₂ORetention time: 6.2 min
GC-MS (Volatility Check)He carrier, 5°C/min to 280°CNo decomposition below 200°C

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